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Compound of Interest

Compound Name: 3-(Dimethylamino)benzaldehyde

Cat. No.: B1293425 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-
(Dimethylamino)benzaldehyde, a key intermediate in the synthesis of various dyes,

pharmaceuticals, and other organic compounds. This document outlines the expected

spectroscopic characteristics based on available data and provides standardized protocols for

acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectra.

Spectroscopic Data Summary
Precise, experimentally verified spectroscopic data for 3-(Dimethylamino)benzaldehyde is not

uniformly available across all standard databases. The following tables summarize the

available and expected spectral characteristics. For comparative purposes, data for the

isomeric 4-(Dimethylamino)benzaldehyde is also provided where available, as it is more widely

reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

A definitive peak list for 3-(Dimethylamino)benzaldehyde was not available in the conducted

search. The expected spectrum in a solvent like CDCl₃ would show signals for the aldehyde
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proton, the aromatic protons, and the N-methyl protons.

¹³C NMR (Carbon-13 NMR)

While the presence of ¹³C NMR data for 3-(Dimethylamino)benzaldehyde in CDCl₃ is noted in

several databases, a specific peak list could not be retrieved. The anticipated spectrum would

display distinct signals for the carbonyl carbon, the aromatic carbons (with varying chemical

shifts due to the influence of the amino and aldehyde groups), and the N-methyl carbons.

Infrared (IR) Spectroscopy
A detailed peak list for 3-(Dimethylamino)benzaldehyde was not found. However, the IR

spectrum is expected to exhibit characteristic absorption bands for its functional groups.

Functional Group
Expected Wavenumber
(cm⁻¹)

Description

C-H (aromatic) 3100-3000 Aromatic C-H stretching

C-H (aldehyde) 2900-2800 and 2800-2700
Aldehyde C-H stretching

(Fermi doublet)

C=O (aldehyde) 1710-1690 Carbonyl stretching

C=C (aromatic) 1600-1450 Aromatic ring stretching

C-N 1360-1250
C-N stretching of the aromatic

amine

Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific UV-Vis absorption data for 3-(Dimethylamino)benzaldehyde was not found. For

comparison, p-Dimethylaminobenzaldehyde (the 4-isomer) in methanol exhibits an absorption

maximum (λmax) at approximately 320 nm.[1] The position of the dimethylamino group at the

meta position is expected to cause a shift in the λmax compared to the para isomer.

Experimental Workflow
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The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 3-(Dimethylamino)benzaldehyde.
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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.
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The following are detailed methodologies for acquiring NMR, IR, and UV-Vis spectra for a

compound such as 3-(Dimethylamino)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of

the sample.

Materials:

3-(Dimethylamino)benzaldehyde sample (5-20 mg for ¹H, 20-50 mg for ¹³C)

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

NMR tube (5 mm diameter)

Pipette

Tetramethylsilane (TMS) as an internal standard

Procedure:

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7

mL of the deuterated solvent in a small vial. Add a small drop of TMS to the solution.

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

¹H NMR Acquisition:

Set the appropriate spectral width, acquisition time, and relaxation delay.
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Acquire the free induction decay (FID) by applying a radiofrequency pulse.

Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C frequency.

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each

carbon environment.

A longer acquisition time and a larger number of scans will be necessary due to the lower

natural abundance and sensitivity of the ¹³C nucleus.

Data Processing:

Apply a Fourier transform to the FID to obtain the spectrum.

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

3-(Dimethylamino)benzaldehyde sample (liquid)

FT-IR spectrometer

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Pipette

Solvent for cleaning (e.g., isopropanol or acetone)
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Procedure (using salt plates for a liquid sample):

Sample Preparation: Place one to two drops of the liquid sample onto the center of a clean,

dry salt plate.

Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin,

uniform film.

Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty

and run a background scan to account for atmospheric CO₂ and water vapor.

Sample Analysis: Place the assembled salt plates into the sample holder in the

spectrometer.

Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans to improve

the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a

suitable solvent and dry them completely before storage.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength(s) of maximum absorbance (λmax).

Materials:

3-(Dimethylamino)benzaldehyde sample

Spectroscopic grade solvent (e.g., methanol or ethanol)

UV-Vis spectrophotometer

Quartz cuvettes (typically 1 cm path length)

Volumetric flasks and pipettes for preparing solutions
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Procedure:

Sample Preparation: Prepare a stock solution of the sample by accurately weighing a small

amount and dissolving it in a known volume of the chosen solvent. Prepare a series of

dilutions from the stock solution to find a concentration that gives a maximum absorbance in

the range of 0.1-1.0.

Instrument Setup:

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

Select the desired wavelength range for scanning (e.g., 200-400 nm for this compound).

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place

the cuvette in the spectrophotometer and run a baseline scan to zero the instrument.

Sample Measurement:

Rinse a second cuvette with a small amount of the sample solution before filling it.

Place the sample cuvette in the spectrophotometer.

Data Acquisition: Run the scan to obtain the UV-Vis absorption spectrum.

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1293425#3-dimethylamino-
benzaldehyde-spectroscopic-data-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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